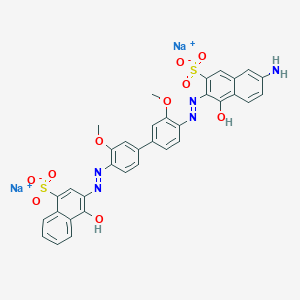

C.I. Direct blue 151, disodium salt

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

6449-35-0 |

|---|---|

分子式 |

C34H25N5Na2O10S2 |

分子量 |

773.7 g/mol |

IUPAC名 |

disodium;7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C34H27N5O10S2.2Na/c1-48-28-14-18(7-11-25(28)36-38-27-17-30(50(42,43)44)23-5-3-4-6-24(23)33(27)40)19-8-12-26(29(15-19)49-2)37-39-32-31(51(45,46)47)16-20-13-21(35)9-10-22(20)34(32)41;;/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |

InChIキー |

PHBXSOKXCTZJBO-UHFFFAOYSA-L |

正規SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |

製品の起源 |

United States |

Contextualization of Direct Dyes and Azo Compounds in Chemical Sciences

Direct dyes are characterized by their ability to dye cellulosic fibers like cotton and rayon directly, without the need for a mordant. worlddyevariety.com They are typically water-soluble and possess a high affinity for these fibers. colorfuldyes.com Azo compounds, on the other hand, are a broad class of chemical compounds distinguished by the presence of one or more azo groups (—N=N—) connecting aromatic rings. jchemrev.comjchemrev.com This azo linkage is responsible for the vibrant colors exhibited by these compounds, making them extensively used as dyes in various industries. jchemrev.comyoutube.com

The study of direct dyes and azo compounds is integral to several fields of chemical science. Their synthesis, which often involves diazotization and coupling reactions, provides a practical platform for understanding fundamental organic reaction mechanisms. youtube.comuobasrah.edu.iq Furthermore, their interactions with different substrates and their behavior in various environments offer insights into intermolecular forces and dyeing theory. researchgate.net From an analytical perspective, the detection and quantification of these dyes in environmental and industrial samples are crucial for monitoring and control. uobasrah.edu.iq

Significance of C.i. Direct Blue 151, Disodium Salt As a Model Compound in Scientific Investigations

Historical Evolution of this compound Production Routes

The journey of synthetic dyes began in 1856 with the discovery of aniline (B41778) purple by W.H. Perkin. dyeindustry.com This breakthrough paved the way for the development of a vast array of synthetic colorants. The first direct dye, Congo Red (C.I. Direct Red 28), was synthesized in 1884, revolutionizing the dyeing of cotton fibers. dyeindustry.comimrpress.com C.I. Direct Blue 15, a related bis-azo dye derived from 3,3′-dimethoxybenzidine, was first prepared in 1890. nih.govwho.int

The production of C.I. Direct Blue 151 follows a similar synthetic lineage. The core manufacturing method involves the double nitriding of 3,3′-dimethoxybenzidine, which is then coupled with two different naphthalene-based intermediates: 4-hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid or NW acid) and 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J acid). worlddyevariety.comcolorfuldyes.com This general approach, utilizing diazotization and coupling reactions, has remained the cornerstone of its production. Over the years, modifications have primarily focused on optimizing reaction conditions to improve yield, purity, and the tinctorial strength of the final product. nih.gov

Detailed Analysis of Core Reaction Mechanisms

The synthesis of C.I. Direct Blue 151 is fundamentally based on two key chemical transformations: diazotization and azo coupling. These reactions are central to the formation of the chromophoric azo groups (–N=N–) that are responsible for the dye's color.

Diazotization of Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. digitellinc.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). imrpress.com The reaction is performed at low temperatures, generally between 0 and 5°C, because diazonium salts are unstable and can decompose at higher temperatures. rsc.orgekb.eg

For C.I. Direct Blue 151, the starting aromatic diamine is 3,3′-dimethoxybenzidine. Both primary amino groups on this molecule undergo diazotization to form a tetrazo compound. The resulting tetrazonium salt is a highly reactive electrophile, ready for the subsequent coupling reactions.

Azo Coupling Reactions and Regioselectivity

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component. organic-chemistry.orgwikipedia.org In the synthesis of C.I. Direct Blue 151, two different coupling components are used: 4-hydroxynaphthalene-1-sulfonic acid and 7-amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.comcolorfuldyes.com

The position at which the azo coupling occurs on the aromatic ring of the coupling component is known as regioselectivity and is influenced by the directing effects of the substituents already present on the ring. The hydroxyl (–OH) and amino (–NH₂) groups are strong activating groups and direct the incoming electrophile (the diazonium ion) to the ortho and para positions. nih.gov

In the case of 4-hydroxynaphthalene-1-sulfonic acid, the coupling occurs at the position ortho to the hydroxyl group. For 7-amino-4-hydroxynaphthalene-2-sulfonic acid, the coupling is directed by the amino and hydroxyl groups. The precise position of coupling is crucial for determining the final color and properties of the dye. The reaction is typically carried out in a neutral to mildly alkaline medium. organic-chemistry.org

Role of Reaction Conditions in Yield and Purity

The yield and purity of C.I. Direct Blue 151 are highly dependent on the careful control of several reaction parameters.

| Parameter | Influence on Yield and Purity |

| Temperature | Low temperatures (0-5°C) are crucial during diazotization to prevent the decomposition of the unstable diazonium salt. ekb.eg |

| pH | The pH of the reaction medium is critical for the azo coupling step. A mildly acidic or neutral pH is generally favored. organic-chemistry.org If the pH is too low, the reaction rate decreases significantly. organic-chemistry.org For coupling with phenols, alkaline conditions are often used. nih.gov |

| Stoichiometry | The molar ratio of the reactants, including the amine, sodium nitrite, acid, and coupling components, must be precisely controlled to ensure complete reaction and minimize the formation of byproducts. |

| Stirring | Continuous and efficient stirring is necessary to ensure proper mixing of the reactants, especially since the diazonium salt is often used directly in the coupling reaction without isolation. ekb.eg |

Investigation of Synthesis Intermediates and Byproducts

The synthesis of C.I. Direct Blue 151 involves several key intermediates. The primary starting material is 3,3′-dimethoxybenzidine (o-dianisidine). colorfuldyes.com The other crucial intermediates are the coupling components: 4-hydroxynaphthalene-1-sulfonic acid (NW acid) and 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J acid). colorfuldyes.com

The diazotization of 3,3′-dimethoxybenzidine yields the corresponding tetrazonium salt. This highly reactive intermediate is then coupled with the naphtholic acids.

During the synthesis, various byproducts can be formed. Incomplete diazotization can leave unreacted aromatic amines. Side reactions of the diazonium salt, such as decomposition to form phenols or unwanted coupling products, can also occur. The technical grade of the final dye often contains inorganic salts, such as sodium chloride, from the salting-out process used for purification, as well as a mixture of organic impurities. nih.govwho.int For instance, the raw form of the related C.I. Direct Blue 15 contains about 25% sodium chloride and around 35% impurities. who.int

Advanced Synthetic Approaches for this compound and Analogues

While the fundamental diazotization and azo coupling reactions remain the primary method for synthesizing azo dyes, research continues to explore more advanced and sustainable approaches.

One area of focus is the use of greener reaction media and catalysts. For example, studies have explored replacing hazardous mineral acids like HCl and H₂SO₄ in diazotization with biodegradable alternatives like alginic acid. digitellinc.com

Another approach involves modifying the structure of the dye to enhance its properties. For instance, replacing NW acid with L acid (another naphtholsulfonic acid derivative) in the synthesis of a C.I. Direct Blue 151 analogue results in a slightly darker shade. colorfuldyes.com

Furthermore, advanced oxidation processes (AOPs) like the Electro-Fenton technique are being investigated for the degradation of azo dyes, which provides insights into their chemical stability and potential breakdown products. physchemres.org These studies can indirectly inform the design of more robust and colorfast dyes.

Advanced Analytical and Spectroscopic Characterization of C.i. Direct Blue 151, Disodium Salt

Spectrophotometric Techniques for Characterization and Quantification

Spectrophotometric methods are fundamental in the analysis of C.I. Direct Blue 151, providing both qualitative and quantitative data. These techniques are valued for their speed, sensitivity, and non-destructive nature.

UV-Visible Spectroscopy for Absorbance Characteristics and Decolorization Monitoring

UV-Visible spectroscopy is a primary tool for characterizing C.I. Direct Blue 151 and quantifying its concentration in aqueous solutions. The color of the dye is a result of its ability to absorb light in the visible region of the electromagnetic spectrum, which is directly related to its complex molecular structure containing multiple chromophores, specifically the azo bonds (-N=N-).

Research has identified the maximum absorption wavelength (λmax) for C.I. Direct Blue 151 to be 602 nm. nih.gov This peak is characteristic of the dye and serves as the analytical wavelength for its quantification using the Beer-Lambert law. During degradation or decolorization studies, the progress of the reaction is monitored by recording the UV-Vis spectrum over time. nih.govresearchgate.net A decrease in the absorbance at 602 nm is directly proportional to the reduction in the dye concentration, indicating the cleavage of the chromophoric azo bonds and the loss of color. nih.gov Full-band spectrum analysis, typically between 200 nm and 1100 nm, can also reveal changes in the dye's structure and the formation of intermediate products during the degradation process. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in the C.I. Direct Blue 151 molecule. The FTIR spectrum of the dye reveals a series of absorption bands, each corresponding to the vibrational frequency of a specific chemical bond. This "fingerprint" spectrum is unique to the compound's molecular structure.

Analysis of C.I. Direct Blue 15 has been conducted to understand its structural composition. researchgate.net While specific peak assignments for C.I. Direct Blue 151 require direct spectral data, general characteristics for similar azo dyes can be inferred. For instance, studies on other direct dyes show that FTIR spectra typically display peaks in the region of 850-1000 cm⁻¹, which are associated with the out-of-plane bending vibrations of substituted benzene (B151609) rings. researchgate.net During degradation studies, significant changes in the FTIR spectrum are observed. The reduction in intensity or complete disappearance of peaks, particularly those associated with the azo groups and aromatic rings, confirms the breakdown of the parent dye molecule. researchgate.net

Chromatographic Methods for Purity Assessment and Degradation Product Separation

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of C.I. Direct Blue 151 and for separating the complex array of products that form during its degradation.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful method for the analysis of non-volatile or thermally unstable compounds like C.I. Direct Blue 151. Specifically, reversed-phase HPLC systems are employed for its analysis. In this technique, the dye solution is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used to elute the components.

HPLC is particularly effective for purity assessment. Analysis of C.I. Direct Blue 15 has shown that commercial dye lots can be complex mixtures, containing more than 35 different impurity peaks. repec.org By using a dual-wavelength UV/visible detector, set at both a general wavelength like 254 nm and the dye's visible λmax, a detailed chromatographic profile can be obtained. repec.org This profile serves as a fingerprint for a specific lot and allows for the comparison of different batches. repec.org Furthermore, HPLC methods can be adapted to quantify the major component in different lots using an internal standard method, providing reproducible results with relative standard deviations typically ranging from 1% to 5%. repec.org

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Metabolites

Following the degradation of C.I. Direct Blue 151, a variety of smaller, often more volatile, intermediate and final products are formed. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for separating and identifying these volatile organic compounds. doi.org In this method, the volatile components of a sample are separated in a gas chromatograph and then directly fed into a mass spectrometer, which fragments the molecules and provides a mass spectrum that can be used for positive identification.

Studies on the degradation of C.I. Direct Blue 15 have utilized GC-MS to elucidate its breakdown pathway. nih.govresearchgate.net The analysis of treated wastewater has led to the identification of several key intermediates. The degradation pathway appears to involve the breakdown of the parent molecule into compounds such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine. nih.gov Further degradation can break these intermediates into smaller molecules like anti-pentenoic acid and phenol, which may ultimately be mineralized to CO₂ and H₂O. nih.gov Anaerobic biodegradation of the dye has also been shown to produce the metabolite 3,3′-dimethoxybenzidine. nih.gov

Table 1: Identified Degradation Intermediates of C.I. Direct Blue 15 by GC-MS

| Intermediate Compound | Analytical Method | Reference |

| 1-amino-8-naphthol | GC-MS | nih.gov |

| 3,3′-dimethylbenzidine | GC-MS | nih.gov |

| anti-pentenoic acid | GC-MS | nih.gov |

| Phenol | GC-MS | nih.gov |

| 3,3′-dimethoxybenzidine | Anaerobic Biodegradation Analysis | nih.gov |

Complementary Analytical Techniques in C.I. Direct Blue 151, Disodium (B8443419) Salt Research

Beyond the core techniques, other analytical methods provide valuable, complementary information in the study of C.I. Direct Blue 151. Thermogravimetric Analysis (TGA) is one such technique used to study the thermal stability of dyes. researchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can provide insights into the dye's thermal decomposition profile. Furthermore, techniques specifically designed to study biodegradation pathways, such as incubating the dye with anaerobic sludge inoculum and subsequently analyzing for metabolites, are crucial for understanding its environmental persistence and the products formed under biological conditions. nih.gov

Environmental Degradation and Bioremediation of C.i. Direct Blue 151, Disodium Salt

Physicochemical Degradation Pathways and Kinetics

The degradation of C.I. Direct Blue 151, a benzidine-based disazo dye, involves various physical and chemical processes aimed at breaking down its complex structure into simpler, less harmful compounds. nih.gov The kinetics of these degradation pathways are crucial for designing efficient wastewater treatment technologies.

Oxidative Degradation Mechanisms

Oxidative degradation processes are highly effective in breaking down the complex molecules of dyes like C.I. Direct Blue 151. These methods typically involve the generation of highly reactive species that attack and cleave the chromophoric groups responsible for the dye's color.

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH). biomedres.usmdpi.com The Fenton process, a classic AOP, utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to produce these radicals. mdpi.combioline.org.brkneopen.com This process has been shown to be effective in decolorizing and degrading various dyes, including those with structures similar to C.I. Direct Blue 151. mdpi.combioline.org.brkneopen.com

In a study on the degradation of C.I. Direct Blue 15, an iron-carbon micro-electrolysis system coupled with H₂O₂ (a modified Fenton process) achieved a 98% decolorization and a 40% total organic carbon (TOC) removal rate after 60 minutes of treatment under optimal conditions (Fe/C ratio of 2:1, pH 3, and 2 mL/L H₂O₂). nih.govresearchgate.net The degradation kinetics of this process were found to follow a first-order reaction model. nih.gov The efficiency of AOPs can be influenced by various factors, including the initial dye concentration, pH, and the dosage of the oxidant and catalyst. mdpi.commdpi.com For instance, increasing the H₂O₂ concentration can lead to a more rapid generation of hydroxyl radicals, thereby accelerating dye degradation up to an optimal point. researchgate.net

| AOT Method | Catalyst/Reagents | Optimal Conditions | Degradation Efficiency | Kinetic Model | Reference |

| Iron-Carbon Micro-Electrolysis + H₂O₂ | Iron, Carbon, H₂O₂ | Fe/C = 2:1, pH = 3, 60 min, 2 mL/L H₂O₂ | 98% decolorization, 40% TOC removal | First-order | nih.govresearchgate.net |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | - | Increased degradation by over 40% compared to Fenton | - | bioline.org.br |

| Electro-Fenton | BDD anode, carbon-felt cathode, Fe²⁺ | - | Effective degradation and mineralization | - | kneopen.comresearchgate.net |

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidizing agents with a high redox potential, making them extremely effective in breaking down organic pollutants. mdpi.commdpi.com In the context of dye degradation, hydroxyl radicals are the primary species responsible for the cleavage of the chromophore, the part of the molecule that absorbs light and imparts color. researchgate.net

The degradation of C.I. Direct Blue 151, which possesses azo bonds (-N=N-), is initiated by the attack of hydroxyl radicals on these bonds. This attack leads to the fragmentation of the dye molecule into smaller, often colorless, intermediates. nih.gov The process continues with further oxidation of these intermediates, ultimately leading to their mineralization into carbon dioxide, water, and inorganic ions. nih.gov The generation of hydroxyl radicals is a key step in various AOPs, including the Fenton process, ozonation, and photocatalysis. mdpi.comresearchgate.net The dynamic behavior and concentration of hydroxyl radicals during the degradation process are strongly linked to the concentration of the oxidizing agent (e.g., H₂O₂) and the pH of the solution. researchgate.net

Photodegradation Studies and Light Fastness Implications

Photodegradation involves the breakdown of dye molecules upon exposure to light. pburch.net The light fastness of a dye is a measure of its resistance to fading when exposed to light. pburch.networlddyevariety.comchinainterdyes.com Direct dyes, as a class, are generally not known for their high light fastness, although some exceptions exist. pburch.net Treating dyed materials with copper sulfate (B86663) can improve the light fastness of C.I. Direct Blue 151. worlddyevariety.comcolorfuldyes.com

Photocatalytic degradation, an advanced oxidation process, utilizes a semiconductor catalyst (like TiO₂) and a light source (e.g., UV light) to generate hydroxyl radicals and other reactive oxygen species. biomedres.usmdpi.com These species then degrade the dye molecules. Studies on similar direct blue dyes have shown that photocatalysis can be an effective degradation method. biomedres.usmdpi.com For instance, the photodegradation of Direct Blue 53 using lanthanide-doped TiO₂ under UV irradiation demonstrated that the type of dopant significantly impacts the catalyst's efficiency. biomedres.us The kinetics of photodegradation of direct blue dyes are often well-described by a pseudo-first-order model. biomedres.us

| Parameter | Description | Relevance to C.I. Direct Blue 151 |

| Light Fastness | A dye's resistance to fading upon light exposure. pburch.net | Generally moderate for direct dyes; can be improved with copper sulfate treatment. pburch.networlddyevariety.comcolorfuldyes.com |

| Photodegradation | Breakdown of dye molecules by light energy. pburch.net | Can be enhanced by photocatalysts like TiO₂ to achieve high degradation rates. biomedres.usmdpi.com |

| Photocatalysis | AOP using a semiconductor and light to generate oxidizing species. biomedres.us | A promising method for the complete mineralization of the dye. biomedres.us |

Reductive Degradation Strategies

Reductive degradation typically involves the cleavage of azo bonds under anaerobic or reducing conditions. This process is often mediated by microorganisms or chemical reducing agents. A study on the decolorization of C.I. Direct Blue 151 by a moderately alkaliphilic bacterial consortium demonstrated significant degradation under saline conditions. nih.govnih.govscielo.br The consortium achieved 97.57% decolorization of a 200 mg/L solution of the dye within five days. nih.govnih.govscielo.br The degradation efficiency was influenced by factors such as the initial dye concentration, pH, temperature, and the presence of carbon and nitrogen sources. nih.govnih.govscielo.br

Another study investigated the degradation of C.I. Direct Blue 15 using the white-rot fungus Trametes versicolor. nih.gov This fungus was found to effectively biodegrade the dye, with its laccase enzyme playing a crucial role in the process. nih.gov Immobilizing the fungal cells in alginate beads enhanced their performance, achieving 98% and 93% color removal in repeated batches of a 50 mg/L dye solution. nih.gov

| Method | Organism/Agent | Conditions | Efficiency | Reference |

| Bacterial Consortium | Alkaliphilic bacteria | Saline, pH 9.5 | 97.57% decolorization (200 mg/L) in 5 days | nih.govnih.govscielo.br |

| Fungal Degradation | Trametes versicolor (free and immobilized) | - | Immobilized cells: 98% and 93% color removal (50 mg/L) | nih.gov |

Adsorption-Based Removal Methodologies

Adsorption is a widely used physicochemical treatment method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbents. ijert.orgbiointerfaceresearch.commdpi.comacs.org The process involves the transfer and accumulation of dye molecules onto the surface of a solid adsorbent. biointerfaceresearch.com

Activated carbon is a common adsorbent due to its high porosity and large surface area. ijert.orgbiointerfaceresearch.com However, its high cost can be a limitation. ijert.org Consequently, research has focused on developing low-cost adsorbents from various materials. For instance, halloysite (B83129) nanotubes have been investigated for the removal of a similar dye, Direct Blue 15 (Direct Sky Blue 5B), with promising results. mdpi.com The adsorption process is influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and temperature. biointerfaceresearch.commdpi.com

The kinetics of adsorption are often described by models such as the pseudo-first-order and pseudo-second-order models, while the equilibrium data are analyzed using isotherms like the Langmuir and Freundlich models. acs.orgneptjournal.com For example, the adsorption of Direct Red 81 on powdered activated carbon was well-represented by the pseudo-second-order kinetic model and the Langmuir isotherm. neptjournal.com

| Adsorbent | Dye | Key Findings | Kinetic/Isotherm Models | Reference |

| Halloysite Nanotubes | Direct Blue 15 | Effective removal; influenced by pH, concentration, dosage, and temperature. | - | mdpi.com |

| Powdered Activated Carbon | Direct Red 81 | Optimum dose and pH determined; quasi-equilibrium reached in 3 hours. | Pseudo-second-order, Langmuir | neptjournal.com |

| Chitosan and β-cyclodextrin | Direct Blue 78 | Adsorption follows pseudo-second-order kinetics. | Langmuir and Freundlich | mdpi.com |

Development of Novel Adsorbents for C.I. Direct Blue 151, Disodium (B8443419) Salt

The removal of dyes from industrial wastewater through adsorption is a widely studied and effective method. Researchers are continuously exploring and developing novel adsorbents that are not only efficient but also cost-effective and environmentally friendly. These adsorbents can be broadly categorized into several main types. nih.gov

Natural materials like clays, zeolites, and various forms of biomass are often utilized due to their abundance and low cost. nih.gov Additionally, agricultural solid wastes, such as sawdust, bark, and fruit peels, are being repurposed as effective biosorbents. nih.gov Industrial by-products like fly ash and metal hydroxide (B78521) sludge also present a viable option for dye adsorption. nih.gov

The effectiveness of an adsorbent is determined by its physical and chemical properties, including porosity, surface area, and the presence of specific functional groups. nih.gov For anionic dyes like C.I. Direct Blue 151, adsorbents with positively charged surfaces are particularly effective due to electrostatic attraction. researchgate.net Chitosan, a biopolymer derived from crustacean shells, has shown promise in adsorbing direct dyes. nih.govmdpi.com Similarly, cyclodextrins have been investigated for their ability to encapsulate dye molecules. nih.govmdpi.com

The modification of adsorbent surfaces can enhance their capacity for dye removal. For instance, the introduction of cationic functional groups onto a material can significantly improve its affinity for anionic dyes. researchgate.net The table below summarizes various types of novel adsorbents and their characteristics.

| Adsorbent Category | Examples | Key Characteristics |

| Natural Materials | Clays, Zeolites | Abundant, low-cost, porous structure. nih.gov |

| Biosorbents | Chitosan, Algae, Biomass | Biodegradable, potential for chemical modification. nih.govmdpi.com |

| Agricultural Solid Wastes | Sawdust, Rice Husk, Fruit Peels | Readily available, low-cost, effective after treatment. nih.gov |

| Industrial By-products | Fly Ash, Red Mud | Waste utilization, can be effective adsorbents. nih.gov |

Adsorption Isotherms and Kinetic Modeling

To understand the efficiency and mechanism of the adsorption process, researchers employ adsorption isotherms and kinetic models. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. researchgate.net Kinetic models, on the other hand, provide insights into the rate of dye uptake. researchgate.net

Several isotherm models are commonly used to analyze adsorption data, including the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. mdpi.comresearchgate.net The choice of the best-fit model provides information about the nature of the adsorbent-adsorbate interaction. For instance, a study on the adsorption of Direct Blue 78 onto chitosan-based polymers found that the Langmuir model provided a good fit, suggesting a chemisorption process. mdpi.com

Kinetic studies are crucial for determining the rate-controlling step of the adsorption process. The pseudo-first-order and pseudo-second-order models are frequently applied to experimental data. researchgate.net The pseudo-second-order model, in particular, often provides a better correlation for dye adsorption, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.comresearchgate.net

A study on the degradation of C.I. Direct Blue 15 using an iron-carbon micro-electrolysis system found that the process followed first-order reaction kinetics. nih.govresearchgate.net The table below details the key parameters derived from these models.

| Model Type | Key Parameters | Information Provided |

| Langmuir Isotherm | q_m (maximum adsorption capacity), K_L (Langmuir constant) | Describes monolayer adsorption on a homogeneous surface. mdpi.com |

| Freundlich Isotherm | K_F (Freundlich constant), n (adsorption intensity) | Describes multilayer adsorption on a heterogeneous surface. mdpi.comresearchgate.net |

| Pseudo-first-order Kinetic Model | k_1 (rate constant) | Describes the rate of adsorption based on the adsorbent's capacity. researchgate.net |

| Pseudo-second-order Kinetic Model | k_2 (rate constant) | Suggests that the rate-limiting step is chemisorption. mdpi.comresearchgate.net |

Biological Degradation and Bioremediation Approaches

Biological methods offer an eco-friendly and cost-effective alternative to physicochemical treatments for dye-laden wastewater. nih.govnih.gov These approaches utilize the metabolic potential of microorganisms to break down complex dye molecules into simpler, less harmful compounds.

Microbial Decolorization and Mineralization Studies

Microbial decolorization is the process where microorganisms, through enzymatic activities, cleave the chromophoric groups of dyes, leading to a loss of color. nih.gov Mineralization refers to the complete degradation of the dye molecule into inorganic compounds such as carbon dioxide, water, and mineral salts. nih.gov

Isolation and Characterization of Dye-Degrading Microorganisms (Bacteria, Fungi, Yeast, Algae)

A wide variety of microorganisms, including bacteria, fungi, yeast, and algae, have been identified for their ability to decolorize azo dyes like C.I. Direct Blue 151. nih.govresearchgate.net These microorganisms are often isolated from contaminated sites such as textile industry effluents, where they have adapted to survive in the presence of dyes. researchgate.netbiorxiv.org

The isolation process typically involves enriching a mixed microbial population from a sample in a medium containing the target dye as the sole carbon or nitrogen source. biorxiv.orgresearchgate.net Individual colonies are then isolated and screened for their decolorizing efficiency. researchgate.netbiorxiv.org Characterization of these isolates often includes morphological and biochemical tests, as well as 16S rRNA gene sequencing for bacteria to determine their identity. researchgate.netnih.goviwaponline.com

Studies have successfully isolated various bacterial strains, such as Bacillus sp. and Pseudomonas sp., capable of degrading azo dyes. researchgate.netbiorxiv.org Fungi, particularly white-rot fungi, are also known for their powerful lignin-modifying enzymes that can non-specifically degrade a wide range of dyes. nih.gov

| Microorganism Type | Examples | Key Characteristics |

| Bacteria | Bacillus sp., Pseudomonas sp., Alishewanella sp. | Can degrade dyes under both aerobic and anaerobic conditions. researchgate.netbiorxiv.orgiwaponline.com |

| Fungi | Phanerochaete chrysosporium, Trametes versicolor | Produce powerful extracellular ligninolytic enzymes. nih.gov |

| Yeast | - | Can participate in the extracellular reduction of azo dyes. nih.gov |

| Algae | - | Potential for use in integrated dye removal and biomass production systems. |

Role of Microbial Consortia in Enhanced Degradation

While pure microbial cultures can be effective, microbial consortia, which are mixed communities of different microorganisms, often exhibit enhanced and more robust degradation capabilities. nih.govnih.govresearchgate.netsciepub.com This is because different species within the consortium can perform complementary metabolic functions, leading to a more complete breakdown of the complex dye molecule. sciepub.com

For instance, one species might be responsible for the initial cleavage of the azo bond under anaerobic conditions, producing aromatic amines. nih.gov Another species in the consortium can then aerobically degrade these potentially harmful intermediates. sciepub.com A study on the decolorization of C.I. Direct Blue 151 by a moderately alkaliphilic bacterial consortium demonstrated a high decolorization efficiency of 97.57% within five days. nih.govnih.govresearchgate.net The consortium approach is often more resilient to fluctuations in environmental conditions, such as pH and temperature, which are common in industrial wastewater. nih.govnih.gov

A bacterial consortium constructed from five different bacterial strains was found to degrade 90% of an acid blue dye within 22 hours, a faster rate than any of the individual strains. sciepub.comsciepub.com This highlights the synergistic interactions within the consortium that lead to improved degradation performance.

Enzymatic Mechanisms of Azo Dye Biotransformation (e.g., Azo Reductases, Laccases)

The biological degradation of azo dyes is primarily mediated by specific enzymes produced by microorganisms. The key enzymes involved in this process are azoreductases and laccases. nih.govresearchgate.net

Azo reductases are enzymes that catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color of azo dyes. nih.govresearchgate.net This reaction typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. nih.gov Azo reductases can be either flavin-dependent or flavin-independent and utilize coenzymes like NADH or NADPH as electron donors. researchgate.net

Laccases , on the other hand, are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including dyes. nih.govcapes.gov.br They are commonly found in white-rot fungi. nih.gov Laccases can directly oxidize the dye molecules, leading to their decolorization and degradation. The presence of mediators can often enhance the catalytic activity of laccases, allowing them to degrade a broader spectrum of dyes. nih.gov

The table below summarizes the key enzymes involved in the biotransformation of C.I. Direct Blue 151.

| Enzyme | Type of Reaction | Cofactors/Mediators | Microorganism Source |

| Azo Reductase | Reductive cleavage of azo bond | NADH, NADPH, Flavin | Bacteria, Yeast nih.govresearchgate.net |

| Laccase | Oxidation of phenolic and non-phenolic compounds | Molecular Oxygen, Mediators | Fungi, Bacteria nih.govcapes.gov.br |

| Manganese Peroxidase (MnP) | Oxidation | Mn2+, H2O2 | Fungi nih.gov |

| Lignin Peroxidase (LiP) | Oxidation | H2O2 | Fungi nih.gov |

Optimization of Bioremediation Parameters

The efficiency of microbial degradation of C.I. Direct Blue 151 is significantly dependent on the optimization of various environmental and nutritional parameters. These factors directly influence microbial growth and enzymatic activity, which are the cornerstones of successful bioremediation.

Influence of Environmental Factors on Microbial Activity (e.g., pH, Temperature, Salinity)

The surrounding environmental conditions play a pivotal role in the metabolic functions of microorganisms tasked with dye degradation. Key factors such as pH, temperature, and salinity must be fine-tuned to achieve maximum bioremediation efficiency.

Research involving a moderately alkaliphilic bacterial consortium demonstrated that these physical parameters are crucial for enhancing the decolorization of C.I. Direct Blue 151. researchgate.net This consortium, isolated from a saline environment, showed a remarkable ability to degrade the dye under alkaline conditions. researchgate.netresearchgate.net The optimal pH for the decolorization of a mix of dyes including C.I. Direct Blue 151 was found to be 9.5. researchgate.net

Temperature is another critical factor influencing the rate of microbial activity. Studies on the same bacterial consortium indicated that temperature significantly affects the decolorization process. researchgate.netresearchgate.net While specific optimal temperatures for this exact consortium on C.I. Direct Blue 151 are part of a broader analysis, related studies on other azo dyes, such as Sumifex Tourqi blue, have shown optimal degradation at temperatures like 37°C. nih.gov

The salinity of the wastewater is also a significant consideration, especially for textile effluents which often contain high salt concentrations. The use of an alkaliphilic bacterial consortium isolated from a saline environment suggests its suitability for treating such wastewater. researchgate.netresearchgate.net

Table 1: Optimal Environmental Conditions for Mixed Azo Dye Decolorization (including C.I. Direct Blue 151) by a Bacterial Consortium

| Parameter | Optimal Value | Reference |

| pH | 9.5 | researchgate.net |

Effect of Carbon and Nitrogen Sources on Biodegradation Efficiency

The availability and type of carbon and nitrogen sources are fundamental to supporting microbial growth and the enzymatic systems required for dye degradation. These nutrients can significantly enhance the rate and extent of bioremediation.

In a study on the decolorization of C.I. Direct Blue 151 and Direct Red 31 by a bacterial consortium, the addition of supplementary carbon and nitrogen sources was found to improve degradation efficiency. researchgate.netresearchgate.net Specifically, sucrose (B13894) and yeast extract were identified as effective carbon and nitrogen sources, respectively, for enhancing the decolorization of the mixed dyes. researchgate.netresearchgate.net The presence of these co-substrates facilitates the production of biomass and the necessary enzymes, such as azoreductase, which are responsible for breaking down the complex azo bonds in the dye molecule. researchgate.netresearchgate.netnih.gov

Table 2: Effective Co-substrates for Enhancing Mixed Azo Dye Bioremediation (including C.I. Direct Blue 151)

| Nutrient Source | Compound | Reference |

| Carbon | Sucrose | researchgate.netresearchgate.net |

| Nitrogen | Yeast Extract | researchgate.netresearchgate.net |

Metabolic Pathways and Intermediate Product Identification in Bioremediation

The biodegradation of C.I. Direct Blue 151 involves the enzymatic breakdown of the complex dye molecule into simpler, less harmful compounds. The initial and most critical step in the bioremediation of azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.gov This process is typically carried out by enzymes known as azoreductases under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines. nih.gov

While specific metabolic pathway studies for the complete microbial degradation of C.I. Direct Blue 151 are limited, it is understood that subsequent aerobic degradation of the resulting aromatic amines is necessary for complete mineralization. nih.gov It has been suggested that the microbial remediation of azo dyes can produce intermediate products such as aromatic amines and catechols. researchgate.net

For comparative purposes, a study on the chemical degradation of C.I. Direct Blue 15 using an iron-carbon micro-electrolysis system coupled with H₂O₂ identified several intermediate products through gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com Although this is a chemical and not a biological process, the identified intermediates provide insight into the potential breakdown products of the parent molecule. The proposed pathway suggests the cleavage of the azo links, leading to the formation of smaller aromatic compounds. nih.govmdpi.com

Comparative Efficacy of Degradation Technologies for C.I. Direct Blue 151, Disodium Salt

Various technologies have been employed to degrade C.I. Direct Blue 151, with bioremediation and advanced oxidation processes (AOPs) being prominent examples. A comparison of their efficacy highlights the strengths and potential applications of each method.

Bioremediation using a moderately alkaliphilic bacterial consortium has shown high efficiency, achieving 97.57% decolorization of C.I. Direct Blue 151 at a concentration of 200 mg/L within five days. researchgate.netresearchgate.net Individual strains isolated from this consortium, such as a strain of Bacillus cereus, demonstrated a decolorization ability of up to 93.37% under optimal conditions. researchgate.net

In contrast, a chemical degradation method using iron-carbon micro-electrolysis coupled with H₂O₂ achieved 98% decolorization and a 40% total organic carbon (TOC) removal rate for C.I. Direct Blue 15 (a closely related compound) under optimal conditions (pH 3, 60-minute reaction time). nih.govmdpi.com

Table 3: Comparative Efficacy of Degradation Technologies for C.I. Direct Blue 151

| Technology | Organism/Method | Efficiency | Conditions | Reference |

| Bioremediation | Bacterial Consortium | 97.57% decolorization | 200 mg/L dye, 5 days, pH 9.5 | researchgate.netresearchgate.net |

| Bioremediation | Bacillus cereus | 93.37% decolorization | 200 mg/L mixed dyes, 5 days | researchgate.net |

| Chemical Degradation | Fe-C Micro-electrolysis + H₂O₂ | 98% decolorization, 40% TOC removal | 300 mg/L dye, 60 min, pH 3 | nih.govmdpi.com |

Structure Activity Relationship Sar and Computational Modeling of C.i. Direct Blue 151, Disodium Salt

Correlation between Molecular Structure and Performance in Research Applications

C.I. Direct Blue 151 is a direct dye of the double azo class. worlddyevariety.com Its structure is derived from the diazotization of 3,3′-Dimethoxybenzidine, which is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid and 7-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com This specific combination of aromatic rings, azo linkages, and functional groups dictates its properties and performance.

The interaction between C.I. Direct Blue 151 and substrates like cellulose (B213188) is governed by a combination of intermolecular forces, which are dictated by the dye's functional groups. The molecule's long, planar shape facilitates close alignment with the linear cellulose polymer chains, maximizing van der Waals forces. The azo groups (–N=N–) are the primary chromophores, responsible for the dye's characteristic blue color. The hydroxyl (–OH) and amino (–NH₂) groups, along with the sulfonate groups, can form hydrogen bonds with the hydroxyl groups on the surface of cellulose fibers. This combination of forces contributes to the dye's high affinity and good substantivity for cellulosic materials. colorfuldyes.com

Table 1: Influence of Key Functional Groups on Dye-Substrate Interactions

| Functional Group | Role in Dye-Substrate Interaction |

|---|---|

| Azo Groups (-N=N-) | Primary chromophore (color); contributes to the planarity of the molecule, enhancing van der Waals forces. |

| Sulfonate Groups (-SO₃Na) | Imparts high water solubility; provides sites for ionic interactions and hydrogen bonding with the substrate. ontosight.ai |

| Hydroxyl (-OH) Groups | Act as hydrogen bond donors and acceptors, increasing affinity for cellulosic substrates. |

| Amino (-NH₂) Groups | Function as hydrogen bonding sites, contributing to dye-substrate substantivity. |

| Aromatic Rings | The large, planar aromatic system allows for strong van der Waals interactions with flat substrate surfaces like cellulose. |

| Methoxy (B1213986) (-OCH₃) Groups | Influence the electronic properties and shade of the dye; can participate in weaker hydrophobic interactions. |

This table is generated based on established principles of dye-fiber interactions and information from search results.

While direct dyes like C.I. Direct Blue 151 exhibit good affinity for cellulose, their wash fastness can sometimes be limited due to their water solubility. To counteract this, post-treatment strategies are employed to improve the durability of the dyeing. One common method involves treating the dyed material with copper sulfate (B86663). worlddyevariety.comcolorfuldyes.com This treatment can lead to the formation of a metal-complex dye within the fiber, which is typically larger and less soluble, thereby improving light fastness. worlddyevariety.comcolorfuldyes.com Another strategy is the application of formaldehyde-based fixing agents after dyeing, which can crosslink the dye molecules or bind them more permanently to the fiber, enhancing wash fastness. worlddyevariety.comcolorfuldyes.com

Theoretical Investigations of C.I. Direct Blue 151, Disodium (B8443419) Salt Stability and Reactivity

Computational chemistry provides powerful tools to investigate the intrinsic properties of dye molecules at an electronic and atomic level. These theoretical studies offer insights into the dye's stability, reactivity, and potential for interaction with biological systems.

The azo bond (–N=N–) is a critical feature of C.I. Direct Blue 151, but it is also the most chemically reactive site and susceptible to reductive cleavage. plos.org Computational analyses can be used to model the lability of this bond. Such studies are crucial for understanding the dye's degradation pathways, both abiotically and biotically. nih.gov For instance, research into the bioremediation of azo dyes often employs computational models to explore how microbes can break these bonds. plos.org Studies have shown that the breakdown of azo dyes often releases aromatic amines, which can be further processed by microorganisms. plos.org Computational approaches, such as the constrained minimal cut sets (cMCS) method, can identify metabolic engineering strategies in organisms like Pseudomonas putida to optimize the breakdown of these dyes, potentially valorizing them as a feedstock for producing other valuable chemicals. plos.orgnih.gov The azoreductase enzyme found in P. putida is a key component in the cleavage of the azo bond. nih.gov

Molecular docking and molecular dynamics (MD) are powerful simulation techniques used to predict and analyze the interaction between a small molecule (ligand), like a dye, and a macromolecule, such as an enzyme or DNA. nih.govnih.gov These theoretical methods can provide a detailed, atom-level view of how C.I. Direct Blue 151 might bind to the active site of a degradative enzyme, such as azoreductase. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of the dye when bound to an enzyme's active site to form a stable complex. The process involves calculating the binding free energy, with lower values suggesting a more favorable interaction. nih.govmdpi.com These experiments can reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the dye's functional groups and the enzyme's amino acid residues. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the dye-enzyme complex over time. nih.govnih.gov These simulations provide insights into the conformational changes that may occur upon binding and the stability of the interactions, offering a more complete picture of the recognition and binding process. nih.gov

Table 2: Application of Computational Methods to Study C.I. Direct Blue 151

| Computational Method | Objective and Insights Provided |

|---|---|

| Quantum Chemistry (e.g., DFT) | Analyzes electronic structure to predict reactivity, bond lability (e.g., of the azo bond), and spectral properties. |

| Molecular Docking | Predicts binding modes and affinities of the dye with biological targets like enzymes (e.g., azoreductase) or DNA. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the time-evolution of the dye-enzyme or dye-substrate complex to assess binding stability and conformational dynamics. nih.govnih.gov |

| Metabolic Modeling (e.g., cMCS) | Identifies potential gene knockouts in microorganisms to engineer them for efficient degradation and valorization of the dye. nih.gov |

This table summarizes the application of various computational techniques as described in the provided search results.

Predictive Modeling of Degradation Pathways Based on Chemical Structure of C.I. Direct Blue 151, Disodium Salt

The prediction of degradation pathways for complex organic molecules like this compound, is crucial for assessing their environmental fate and developing effective remediation strategies. Computational modeling, grounded in the principles of structure-activity relationships (SAR), provides valuable insights into how the dye's chemical architecture influences its breakdown under various conditions.

The molecular structure of C.I. Direct Blue 151 is characterized by two azo bonds (-N=N-), which are the primary chromophores responsible for its color. worlddyevariety.com These azo linkages are also the most susceptible sites for initial enzymatic or chemical attack, making them a focal point for predictive degradation models. The presence of aromatic rings, methoxy groups (-OCH₃), and sulfonic acid groups (-SO₃H) further dictates the molecule's reactivity and the nature of its degradation byproducts.

Predictive models for azo dye degradation often focus on two main scenarios: reductive cleavage of the azo bond under anaerobic conditions and oxidative attack by highly reactive species in advanced oxidation processes (AOPs). The specific substitution patterns on the aromatic rings of C.I. Direct Blue 151 influence the electronic properties of the azo linkage, thereby affecting the rate and feasibility of these degradation reactions.

Influence of Azo Bonds and Aromatic Structures

The degradation of C.I. Direct Blue 151 is largely predicted to initiate at the azo bonds. In a study on the degradation of this dye using iron-carbon micro-electrolysis coupled with H₂O₂, it was observed that the primary mode of attack is the reductive cleavage of the –N=N– bonds. nih.gov This breakage of the chromophoric group leads to the decolorization of the dye solution. The predicted initial breakdown products from this process are 1-amino-8-naphthol and 3,3'-dimethylbenzidine. nih.gov These resulting aromatic amines are generally more amenable to further aerobic degradation.

The stability of the aromatic rings and the presence of substituent groups are also critical factors. The benzene (B151609) and naphthalene (B1677914) rings in the C.I. Direct Blue 151 molecule can be further broken down through oxidative processes, often initiated by hydroxyl radicals (·OH) in AOPs. nih.gov The complexity of the dye's structure, being a disazo compound, can influence the rate of degradation, with simpler azo dye structures sometimes showing faster decolorization. mdpi.com

Computational and QSAR Models

Machine learning algorithms, such as Support Vector Regression (SVR) and Random Forest (RF), have also been employed to model the biodegradation of azo dyes. mdpi.com These models can handle complex, non-linear relationships between the chemical structure and degradation efficiency. For instance, such models can predict the percentage of dye degradation based on initial dye concentration and the presence of co-pollutants like heavy metals. mdpi.com

The following table summarizes the predicted initial degradation products of C.I. Direct Blue 151 based on the cleavage of its azo bonds.

| Original Compound | Degradation Process | Predicted Intermediate Products |

| This compound | Reductive cleavage of azo bonds | 1-amino-8-naphthol |

| 3,3'-dimethylbenzidine |

Table 1: Predicted initial degradation products of C.I. Direct Blue 151 through reductive cleavage.

Further degradation of these primary intermediates is predicted to proceed via the opening of the aromatic rings, eventually leading to the formation of smaller organic acids and, under ideal conditions, complete mineralization to carbon dioxide and water. nih.gov

The following table presents research findings on the biodegradation of C.I. Direct Blue 151 by a bacterial consortium, illustrating the efficiency of microbial degradation.

| Parameter | Condition | Result | Reference |

| Organism | Moderately alkaliphilic bacterial consortium | - | scielo.brnih.gov |

| Initial Dye Concentration | 200 mg/L | 97.57% decolorization | scielo.brnih.gov |

| Duration | 5 days | - | scielo.brnih.gov |

| pH | 9.5 | Maximum decolorization ability | scielo.br |

| Carbon Source | Sucrose (B13894) | Enhanced decolorization | nih.gov |

| Nitrogen Source | Yeast Extract | Enhanced decolorization | nih.gov |

Table 2: Research findings on the biodegradation of C.I. Direct Blue 151.

Emerging Research Areas and Future Directions in C.i. Direct Blue 151, Disodium Salt Research

Exploration of C.I. Direct Blue 151, Disodium (B8443419) Salt in Novel Material Science Applications

The unique chemical structure of C.I. Direct Blue 151, a double azo dye, presents opportunities for its use in innovative material science applications. worlddyevariety.com Its chromophoric system and potential for chemical modification are key attributes that researchers are beginning to investigate for the development of advanced materials.

Dye-sensitized solar cells (DSSCs) represent a promising area of photovoltaic technology, offering a low-cost alternative to conventional silicon-based solar cells. nih.gov The core of a DSSC is a sensitizing dye that absorbs light and injects electrons into a semiconductor, typically titanium dioxide. mdpi.comrsc.org Organic dyes are of particular interest for this application due to their high molar extinction coefficients and the tunability of their optical and electrochemical properties. d-nb.info

While extensive research has been conducted on various organic dyes for DSSCs, including those with blue color profiles, specific studies focusing on C.I. Direct Blue 151, disodium salt, are not yet prevalent in the scientific literature. However, the fundamental properties of azo dyes suggest a potential for their application in this field. The ability of the azo group to participate in electron transfer processes is a key characteristic that could be harnessed in a DSSC. Future research may explore the modification of the C.I. Direct Blue 151 structure to optimize its performance as a sensitizer (B1316253) in solar cells.

| Research Area | Key Components | Potential Role of Azo Dyes |

| Dye-Sensitized Solar Cells (DSSCs) | Photoanode (e.g., TiO2), Sensitizing Dye, Electrolyte, Counter Electrode | Light absorption and electron injection |

This table is generated based on general knowledge of DSSCs and the potential applicability of azo dyes.

The development of materials that respond to light or electric fields is a rapidly growing field of material science. Azo dyes are well-known for their photochromic properties, which involve a reversible isomerization between the trans and cis forms upon exposure to light of specific wavelengths. This property makes them attractive candidates for the development of photo-responsive materials for applications such as optical data storage, molecular switches, and smart textiles.

Currently, dedicated research into the photo-responsive or electro-optical properties of this compound, is limited. However, the presence of the azo linkage in its structure suggests that it may exhibit photochromic behavior under certain conditions. Further investigation is required to characterize these properties and to explore its potential for incorporation into advanced materials.

Interdisciplinary Approaches to this compound Studies

The study of C.I. Direct Blue 151 is increasingly benefiting from interdisciplinary approaches that combine chemistry with biology, environmental science, and materials engineering. A notable example is the research into the microbial decolorization of this dye.

A study focusing on the decolorization of C.I. Direct Blue 151 utilized a moderately alkaliphilic bacterial consortium isolated from saline soil. scielo.br This research highlights a successful intersection of microbiology and environmental chemistry, demonstrating the potential for bioremediation of wastewater containing this dye. The study found that the bacterial consortium could decolorize up to 97.57% of a 200 mg/L solution of Direct Blue 151 within five days. scielo.br Such interdisciplinary studies are crucial for developing sustainable solutions to the environmental challenges posed by textile industry effluents. scielo.br

| Interdisciplinary Field | Application to C.I. Direct Blue 151 | Research Finding |

| Environmental Microbiology | Bioremediation of dye-contaminated wastewater | A bacterial consortium achieved 97.57% decolorization of Direct Blue 151. scielo.br |

This table is based on the findings of the cited research article.

Sustainable Chemistry and Green Synthesis Initiatives for Azo Dyes

The traditional synthesis of azo dyes often involves harsh reaction conditions and the use of hazardous chemicals. In response, the principles of sustainable and green chemistry are being applied to develop more environmentally friendly synthetic routes. These initiatives aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency.

While specific green synthesis protocols for C.I. Direct Blue 151 are not widely published, the broader field of azo dye chemistry has seen significant progress in this area. The manufacturing process for C.I. Direct Blue 151 involves the diazotization of 3,3′-dimethoxybenzidine and subsequent coupling with 4-hydroxynaphthalene-1-sulfonic acid and 7-amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.comchemicalbook.com Green chemistry approaches could be applied to this process by exploring alternative, less hazardous reducing agents for the synthesis of the aromatic amine precursors or by developing catalytic methods that minimize waste.

The use of microbial or enzymatic processes for both the synthesis and degradation of azo dyes is another promising avenue of green chemistry research. The aforementioned study on the microbial decolorization of C.I. Direct Blue 151 is a prime example of a sustainable approach to managing dye-containing waste. scielo.br

Challenges and Future Prospects in the Academic Research of this compound

Despite its long history of industrial use, academic research on this compound, faces several challenges and offers numerous prospects for future investigation.

One of the primary challenges is the limited amount of publicly available research on the advanced properties and applications of this specific dye. Much of the existing literature focuses on its traditional use in dyeing cellulose (B213188) fibers, leather, and paper. worlddyevariety.comxcwydyes.comcolorfuldyes.com There is a need for more fundamental research to characterize its photophysical, electrochemical, and material properties.

Another significant challenge relates to the environmental and health aspects of azo dyes in general. Some azo dyes or their degradation products have been identified as potentially toxic or carcinogenic. While specific toxicological data for C.I. Direct Blue 151 is not extensively detailed in the provided search results, the broader concerns associated with azo dyes necessitate further investigation into its environmental fate and potential biological effects.

Future prospects for research on C.I. Direct Blue 151 are abundant. The exploration of its potential in dye-sensitized solar cells and photo-responsive materials, as discussed above, represents a significant opportunity for innovation. Furthermore, the development of novel, sustainable synthesis and degradation pathways for this dye will be crucial for minimizing its environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。